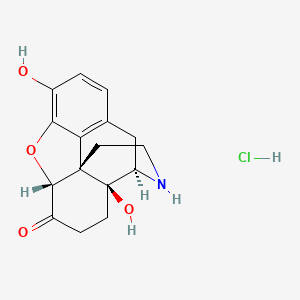

(5alpha)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one hydrochloride

Description

(5α)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one hydrochloride (CAS: 33522-95-1) is a semi-synthetic opioid derivative characterized by a morphinan backbone with hydroxyl groups at positions 3 and 14, an epoxy bridge between carbons 4 and 5, and a ketone at position 6 . These derivatives are distinguished by substituents at the 17-position of the morphinan skeleton, which critically influence receptor binding and therapeutic activity. For example:

- Naltrexone hydrochloride: 17-(Cyclopropylmethyl) substitution (CAS: 16676-29-2) .

- Naloxone hydrochloride: 17-Allyl substitution (CAS: 357-08-4) .

- Oxymorphone hydrochloride: 17-Methyl substitution (CAS: 76-41-5, inferred from structural data) .

This article focuses on comparing these analogues, emphasizing structural, pharmacological, and clinical differences.

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14;/h1-2,11,14,17-18,20H,3-7H2;1H/t11-,14+,15+,16-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFVIJMHPXUVOL-RCGDHTHDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C3CC4=C5C2(CCN3)C(C1=O)OC5=C(C=C4)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3)[C@H](C1=O)OC5=C(C=C4)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52446-24-9 | |

| Record name | Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-, hydrochloride (1:1), (5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52446-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noroxymorphone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052446249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Noroxymorphone hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N944F2CG8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

Noroxymorphone Hydrochloride is a potent agonist of the μ-opioid receptor . These receptors are discretely distributed in the human brain, with high densities in the posterior amygdala, hypothalamus, thalamus, nucleus caudatus, putamen, and certain cortical areas. The μ-opioid receptors play a crucial role in pain perception and analgesia.

Mode of Action

Noroxymorphone Hydrochloride interacts predominantly with the μ-opioid receptors, leading to a decrease in the perception of pain. It is poorly able to cross the blood-brain-barrier into the central nervous system, which limits its analgesic activity.

Biochemical Pathways

Noroxymorphone Hydrochloride is both a metabolite of oxymorphone and oxycodone and is manufactured specifically as an intermediate in the production of narcotic antagonists such as naltrexone and others. The preparation of noroxymorphone from thebaine, a naturally occurring opiate isolated from poppy extract, involves a multistep sequence in which oxycodone is first generated and then N- and O-demethylated.

Pharmacokinetics

The bioavailability of oral Noroxymorphone Hydrochloride is approximately 10% following extensive first-pass hepatic metabolism, primarily via phase II glucuronidation. To a lesser extent, Noroxymorphone Hydrochloride is also metabolized via hydroxylation to 6-hydroxy-oxymorphone. Noroxymorphone Hydrochloride is 38–45% protein-bound, mainly to albumin, and it and its metabolites are excreted primarily via the kidney.

Result of Action

The principal actions of therapeutic value of Noroxymorphone Hydrochloride are analgesia and sedation. Due to its poor ability to cross the blood-brain-barrier, it has only minimal analgesic activity.

Action Environment

The action of Noroxymorphone Hydrochloride can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers/inhibitors can have a significant impact on the pharmacokinetics of Noroxymorphone Hydrochloride. Furthermore, the method of administration (intravenous, intramuscular, subcutaneous, oral, rectal, intranasal) can also affect its efficacy.

Biochemical Analysis

Biochemical Properties

Noroxymorphone Hydrochloride plays a significant role in biochemical reactions, particularly in the context of opioid receptor interactions. It interacts with mu-opioid receptors, delta-opioid receptors, and kappa-opioid receptors . These interactions lead to the inhibition of adenylyl cyclase, resulting in hyperpolarization of the cell and inhibition of neurotransmitter release . The presence of the 14-hydroxyl group in Noroxymorphone Hydrochloride significantly impacts its pharmacological properties, shifting its profile towards antagonist activity .

Cellular Effects

Noroxymorphone Hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a potent agonist of the mu-opioid receptor but has minimal analgesic activity due to its poor ability to cross the blood-brain barrier . This compound can inhibit neurotransmitter release and cause hyperpolarization in cells, affecting pain transmission and other cellular functions .

Molecular Mechanism

At the molecular level, Noroxymorphone Hydrochloride exerts its effects through binding interactions with opioid receptors. It acts as an agonist at the mu-opioid receptor, leading to the inhibition of adenylyl cyclase and subsequent cellular hyperpolarization . The compound’s inability to cross the blood-brain barrier limits its central nervous system effects, making it primarily active in peripheral tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Noroxymorphone Hydrochloride can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions . Studies have shown that Noroxymorphone Hydrochloride maintains its activity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of Noroxymorphone Hydrochloride vary with different dosages in animal models. At lower doses, it exhibits minimal analgesic activity, while higher doses can lead to toxic or adverse effects . The compound’s threshold effects and toxicity levels are critical considerations in its application and dosage determination .

Metabolic Pathways

Noroxymorphone Hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, including CYP3A and CYP2D6 . The compound undergoes N-demethylation and O-demethylation, leading to the formation of noroxycodone and oxymorphone, respectively . These metabolic processes are essential for its pharmacokinetic profile and overall activity .

Transport and Distribution

Within cells and tissues, Noroxymorphone Hydrochloride is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . The compound’s poor ability to cross the blood-brain barrier limits its central nervous system distribution, confining its effects to peripheral tissues .

Subcellular Localization

Noroxymorphone Hydrochloride’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm and interacts with opioid receptors on the cell membrane . The compound’s activity and function are directed by its targeting signals and post-translational modifications, which guide it to specific cellular compartments .

Biological Activity

(5alpha)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one hydrochloride is a morphinan derivative with significant biological activity, particularly in the context of opioid pharmacology. This compound is structurally related to well-known opioids and has been studied for its potential therapeutic applications and mechanisms of action.

- Chemical Formula : C16H17NO4·HCl

- Molecular Weight : 323.77 g/mol

- CAS Number : 52446-24-9

This compound functions primarily as an opioid receptor antagonist, specifically targeting the mu-opioid receptor (MOR). It competitively binds to MOR, inhibiting the effects of endogenous opioids and exogenous opioid drugs. The binding affinity of similar compounds like naloxone has been reported to be around 1 nM, indicating a strong interaction with the receptor .

Pharmacological Effects

- Opioid Antagonism : The primary action of this compound is to block the effects of opioids. This is particularly useful in overdose situations where rapid reversal of opioid effects is necessary.

- Potential Analgesic Effects : Although primarily an antagonist, there may be contexts in which this compound exhibits analgesic properties due to its structural similarity to analgesics like morphine.

Case Studies and Research Findings

- Naloxone Comparison : Research has shown that naloxone, a closely related compound, exhibits rapid absorption and high receptor occupancy, which could be indicative of similar pharmacokinetic properties for this compound .

- Tumorigenic Studies : While not directly related to this compound, studies on structurally similar morphinans have indicated potential tumorigenic activities under certain conditions . This highlights the need for careful evaluation of long-term effects in therapeutic contexts.

Data Table: Comparison of Morphinan Derivatives

| Compound Name | CAS Number | Molecular Weight | Primary Activity |

|---|---|---|---|

| (5alpha)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one HCl | 52446-24-9 | 323.77 g/mol | Opioid antagonist |

| Naloxone | 35700-74-4 | 327.37 g/mol | Opioid antagonist |

| Naltrexone | 16590-15-1 | 313.43 g/mol | Opioid antagonist |

Comparison with Similar Compounds

Structural Differences

The 17-position substituent defines the pharmacological profile of these compounds:

Pharmacological Activity

- Naltrexone HCl: A non-selective opioid antagonist with high affinity for μ-, κ-, and δ-opioid receptors. It blocks exogenous opioids and is used for alcohol/opioid dependence .

- Naloxone HCl : A rapid-acting opioid antagonist with preference for μ-receptors. It reverses respiratory depression in opioid overdose and is administered intranasally (e.g., NARCAN®) .

- Oxymorphone HCl : A μ-opioid agonist with potent analgesic effects, used in severe pain management .

Pharmacokinetic Properties

Naltrexone’s cyclopropylmethyl group enhances metabolic stability, enabling once-daily dosing for addiction therapy. Naloxone’s short half-life necessitates rapid administration in emergencies .

Analytical Methods and Regulatory Status

Analytical Techniques

- Naltrexone HCl : Quantified via RP-HPLC, LC-MS, and capillary zone electrophoresis (CZE) .

- Naloxone HCl : USP-compliant methods include titration for chlorine content (9.54–9.94%) and impurity profiling .

- Regulatory Standards: Naltrexone is monograph-listed in USP and BP , while naloxone is FDA-approved for emergency use .

Research Findings and Clinical Implications

Receptor Binding and Selectivity

- Naltrexone : Binds irreversibly to opioid receptors due to cyclopropylmethyl’s steric bulk, prolonging antagonism .

- Naloxone : The allyl group enables rapid displacement of opioids from μ-receptors, ideal for overdose reversal .

- Oxymorphone : Methyl substitution optimizes agonist efficacy at μ-receptors, enhancing analgesia .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5α)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one hydrochloride, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves the modification of morphinan alkaloids. For example, the parent compound (5α)-4,5-epoxy-3,14-dihydroxymorphinan-6-one (CAS 33522-95-1) is synthesized via catalytic hydrogenation of oxymorphone derivatives, followed by HCl salt formation . Key intermediates include noroxymorphone (4,5α-epoxy-3,14-dihydroxymorphinan-6-one), which is structurally analogous but lacks the cyclopropylmethyl or allyl substituents seen in related opioids like naltrexone or naloxone . Purity optimization requires recrystallization in polar solvents (e.g., ethanol/water mixtures) .

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the 4,5-epoxy ring (δ 3.5–4.5 ppm for epoxy protons) and hydroxyl groups (δ 1.5–2.5 ppm for exchangeable protons) .

- HPLC-UV/MS : Employ C18 columns with mobile phases of acetonitrile/0.1% trifluoroacetic acid to detect impurities (e.g., degradation products or unreacted intermediates) .

- Elemental analysis : Verify the HCl salt stoichiometry (e.g., C:H:N:Cl ratio) .

Q. What are the solubility properties of this compound in aqueous and organic solvents?

- Methodological Answer : The hydrochloride salt enhances water solubility (~100 mM in water at 25°C) due to ionic dissociation. For in vitro assays, prepare stock solutions in deionized water and dilute in phosphate-buffered saline (pH 7.4). For organic solubility, dimethyl sulfoxide (DMSO) is preferred, but stability studies are critical due to potential epoxy ring hydrolysis under prolonged storage .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ from structurally related opioids like naltrexone or naloxone?

- Methodological Answer : Unlike naloxone (allyl substituent) or naltrexone (cyclopropylmethyl group), the absence of a nitrogen substituent in (5α)-4,5-Epoxy-3,14-dihydroxymorphinan-6-one alters hepatic metabolism. Use LC-MS/MS to identify phase I metabolites (e.g., glucuronidation at the 3- or 14-hydroxyl groups) in microsomal assays. Compare metabolic stability using human liver microsomes and CYP450 inhibitors .

Q. How can contradictory data on opioid receptor binding affinity be resolved?

- Methodological Answer : Discrepancies in reported IC50 values may arise from assay conditions (e.g., cell type, radioligand concentration). Standardize protocols:

- Use CHO cells expressing human µ-opioid receptors (MOR) for competitive binding assays with [³H]DAMGO.

- Account for allosteric modulation by sodium ions, which reduce agonist binding but enhance antagonist affinity .

- Validate findings with functional assays (e.g., cAMP inhibition) to distinguish neutral antagonists from inverse agonists .

Q. What strategies mitigate instability of the epoxy ring during long-term storage or in vivo studies?

- Methodological Answer :

- Storage : Protect from light and moisture by storing desiccated at -20°C. Lyophilization in amber vials improves stability .

- Formulation : Use cyclodextrin encapsulation to shield the epoxy ring from hydrolysis in physiological buffers .

- Analytical Monitoring : Track degradation via HPLC-MS; major degradation products include 3,14-dihydroxymorphinan-6-one (epoxy ring-opened form) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.